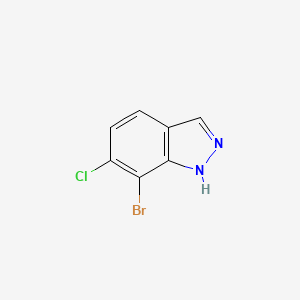

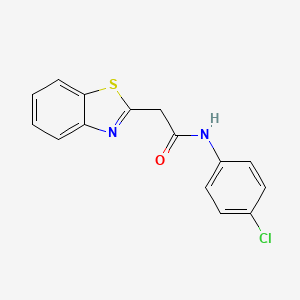

![molecular formula C6H2Cl2N2S B2383992 2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine CAS No. 2567498-97-7](/img/structure/B2383992.png)

2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine” is a chemical compound with the IUPAC name 2,5-dichloro[1,3]thiazolo[5,4-b]pyridine . It has a molecular weight of 205.07 .

Synthesis Analysis

The synthesis of “this compound” and its analogues has been reported in several studies . These compounds were efficiently prepared in several steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an InChI code of 1S/C6H2Cl2N2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . For instance, it has been found that these compounds show potent inhibitory activity in phosphoinositide 3-kinase (PI3K) enzymatic assays .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 205.07 . More detailed properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications

Synthesis of Heterocyclic Compounds

A notable application of thiazolopyridine derivatives is in the synthesis of complex heterocyclic compounds. The procedure for forming 2-substituted thiazolo[4,5-b]pyridines showcases a general approach for introducing a wide range of substituents, highlighting the versatility of these compounds in synthetic chemistry (El‐Hiti, 2003).

Electronic and Optical Materials

Thiazolopyridine derivatives have been explored as novel electron acceptors in donor-acceptor-type (D-A) conjugated polymers, demonstrating potential in developing fast-switching green electrochromic materials with low bandgaps and favorable optical properties (Ming et al., 2015).

Antimicrobial Agents

The synthesis and evaluation of thiazolopyridine derivatives as antibacterial agents represent another significant application. These compounds exhibit potential antibacterial activity, underscoring their utility in addressing microbial resistance (Etemadi et al., 2016).

Anticancer Research

Thiazolopyridine derivatives have been investigated for their antiproliferative and apoptosis-inducing activities across various cancer cell lines. Their ability to induce apoptosis in cancer cells marks them as promising candidates for anticancer drug development (Singh et al., 2013).

Organometallic Chemistry

In organometallic chemistry, thiazolopyridine compounds have been used to create novel complexes with metals such as ruthenium, rhodium, and iridium, showing promising anticancer activities and interactions with biological molecules (Gras et al., 2010).

Theoretical and Computational Studies

Thiazolopyridine derivatives have also been the subject of theoretical and computational studies to understand their electronic structures and optical properties. Such investigations provide insights into the photophysical behavior of these compounds and their potential applications in materials science (Halim & Khalil, 2017).

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may affect multiple biochemical pathways.

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Future Directions

Biochemical Analysis

Biochemical Properties

The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .

Cellular Effects

Some thiazolo[4,5-b]pyridines have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazolo[4,5-b]pyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine at different dosages in animal models have not been reported. It is common for the effects of such compounds to vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

2,5-dichloro-[1,3]thiazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGJCISXIIQQIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1SC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

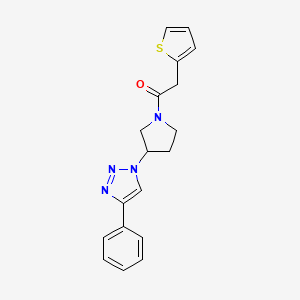

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)

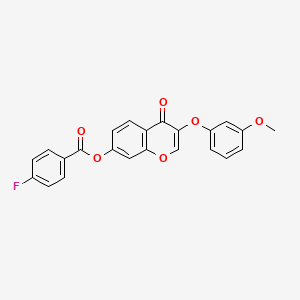

![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)

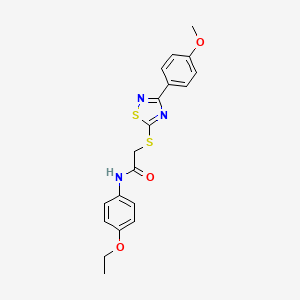

![3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2383919.png)

![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)